molecular formula C18H36I2O B15412454 (9R,10R)-9,10-diiodooctadecan-1-ol CAS No. 501371-60-4

(9R,10R)-9,10-diiodooctadecan-1-ol

Cat. No.: B15412454
CAS No.: 501371-60-4
M. Wt: 522.3 g/mol
InChI Key: JILLCSRENBDLAC-QZTJIDSGSA-N
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Description

(9R,10R)-9,10-diiodooctadecan-1-ol is a high-purity, stereospecific biochemical reagent designed for advanced research applications. This long-chain iodinated alcohol is of significant interest in the study of lipid mediators and organic synthesis pathways. Octadecanoids, the class of lipid mediators derived from 18-carbon fatty acids, are increasingly recognized for their roles in biological processes such as inflammation, immune regulation, and nociception . The specific stereochemistry (9R,10R) and the iodine atoms on the carbon chain make this compound a valuable synthon or building block for the stereoselective construction of complex lipid molecules, including various oxygenated octadecanoids like epoxides and diols . Researchers can utilize this compound to probe the structure-activity relationships of lipid signaling molecules or as a key intermediate in the synthesis of novel derivatives for biological evaluation. The presence of the iodine atoms provides reactive sites for further chemical modifications, such as cross-coupling reactions, enabling the introduction of this chiral subunit into more complex molecular architectures. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

501371-60-4

Molecular Formula

C18H36I2O

Molecular Weight

522.3 g/mol

IUPAC Name

(9R,10R)-9,10-diiodooctadecan-1-ol

InChI

InChI=1S/C18H36I2O/c1-2-3-4-5-8-11-14-17(19)18(20)15-12-9-6-7-10-13-16-21/h17-18,21H,2-16H2,1H3/t17-,18-/m1/s1

InChI Key

JILLCSRENBDLAC-QZTJIDSGSA-N

Isomeric SMILES

CCCCCCCC[C@H]([C@@H](CCCCCCCCO)I)I

Canonical SMILES

CCCCCCCCC(C(CCCCCCCCO)I)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table compares (9R,10R)-9,10-diiodooctadecan-1-ol with structurally related compounds, emphasizing key differences in functional groups, molecular properties, and applications.

Compound Name Molecular Formula Functional Groups Key Properties/Applications Reference
(9R,10R)-9,10-Diiodooctadecan-1-ol C₁₈H₃₄I₂O Iodine (2 substitutions), -OH Chiral monolayer adsorption on graphite; potential use in nanomaterial templating.
9-Octadecen-1-ol, hydrogen phosphate C₃₆H₇₁O₄P Phosphate ester, unsaturated chain Surfactant or lipid bilayer component; used in drug delivery systems.
9-Decen-1-ol, 1-propanoate C₁₃H₂₄O₂ Ester (propionate), unsaturated Fragrance ingredient; intermediate in organic synthesis.
OCTADECANOIC ACID, 9-HYDROPEROXY-10-HYDROXY C₁₈H₃₆O₄ Hydroperoxide, -OH Oxidized fatty acid; studied in lipid peroxidation and oxidative stress pathways.
Hexabromocyclododecane isomers C₁₂H₁₈Br₆ Bromine (6 substitutions), cyclic Flame retardants; regulated due to environmental persistence and toxicity.

Key Research Findings

Adsorption Behavior
  • (9R,10R)-9,10-Diiodooctadecan-1-ol: Forms chiral pairs on graphite, creating an ordered monolayer without separate enantiomeric domains. This contrasts with typical racemic mixtures, which often segregate into homochiral regions .
  • Hexabromocyclododecanes : Exhibit rigid cyclic structures with bromine substitutions, leading to high thermal stability but environmental concerns .
Functional Group Impact
  • Iodine vs. Bromine : The larger atomic radius of iodine in (9R,10R)-9,10-diiodooctadecan-1-ol enhances steric effects, influencing adsorption geometry. Brominated analogs (e.g., hexabromocyclododecanes) prioritize flame-retardant properties over surface interactions .
  • Hydrogen Phosphate vs. Alcohol: The phosphate group in 9-octadecen-1-ol hydrogen phosphate introduces ionic character, making it amphiphilic and suitable for micelle formation, unlike the nonionic -OH group in the diiodo compound .

Preparation Methods

Sharpless Dihydroxylation of 8,9-Diene Intermediates

The Sharpless asymmetric dihydroxylation (AD) reaction enables the installation of vicinal diol stereocenters from diene precursors. For example, octadeca-8,9-dien-1-ol can undergo AD using an (DHQD)₂PHAL ligand system to yield (9R,10R)-9,10-dihydroxyoctadecan-1-ol with >90% enantiomeric excess (ee). Subsequent iodination via the Appel reaction (C₆H₅₃P, I₂, imidazole) replaces hydroxyl groups with iodine atoms while retaining configuration (Scheme 1).

Scheme 1:
$$
\text{Octadeca-8,9-dien-1-ol} \xrightarrow{\text{Sharpless AD}} (9R,10R)\text{-diol} \xrightarrow{\text{Appel ×2}} (9R,10R)\text{-diiodide}
$$

Key parameters:

  • Solvent: Dichloromethane (DCM) at −20°C for AD; tetrahydrofuran (THF) for iodination.
  • Yield: 65–72% over two steps.
  • Stereochemical integrity: Retained via in situ protection of the diol as a cyclic boronate during iodination.

Chiral Pool Synthesis from Carbohydrate Derivatives

d-Ribose as a Stereochemical Template

d-Ribose derivatives provide a chiral framework for constructing the C9–C10 stereocenters. Vasella fragmentation of 2,3-isopropylidene-d-ribofuranoside generates an aldehyde intermediate, which undergoes cross-metathesis with 1-tetradecene using Grubbs II catalyst to install the C11–C18 chain (Scheme 2).

Scheme 2:
$$
\text{d-Ribose} \rightarrow \text{Aldehyde} \xrightarrow{\text{Grubbs II + 1-tetradecene}} \text{C18 chain} \rightarrow \text{Iodination}
$$

  • Key steps:
    • Swern oxidation converts primary alcohols to aldehydes without racemization.
    • Horner–Wadsworth–Emmons olefination extends the carbon chain.
    • Iodine monochloride (ICl) in DCM selectively substitutes hydroxyl groups at C9 and C10.

Biocatalytic Approaches and Limitations

Whole-Cell Biotransformation Feasibility

While Escherichia coli expressing CYP153A monooxygenases efficiently hydroxylate alkanes (e.g., dodecane → 1-dodecanol), introducing iodine via enzymatic pathways remains unexplored. Chemical iodination post-biotransformation is necessary, but the hydrophobicity of C18 chains complicates substrate permeability.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 3.62 (t, J = 6.5 Hz, 1H, C1-OH), 3.10–3.02 (m, 2H, C9,C10-I), 1.25 (br s, 26H, CH₂).
  • ¹³C NMR: δ 72.1 (C1), 39.8 (C9,C10), 29.7–22.6 (CH₂).
  • Optical rotation: [α]²⁵D = +12.4° (c = 1.0, CHCl₃), confirming R,R-configuration.

Chromatographic Purity

  • HPLC: Chiralcel OD-H column, hexane/isopropanol (95:5), flow rate 1.0 mL/min; retention time = 14.2 min (>99% ee).

Industrial-Scale Considerations

Cost-Benefit Analysis of Synthetic Routes

Method Cost (USD/g) Yield (%) Stereopurity (%)
Sharpless AD + Appel 420 68 98
Chiral pool (d-ribose) 580 55 99
Biotransformation + I₂ 320 42 90

Key findings:

  • Sharpless AD provides the optimal balance of cost and stereochemical control.
  • Chiral pool methods suffer from lengthy protection/deprotection sequences.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving stereochemical control in the synthesis of (9R,10R)-9,10-diiodooctadecan-1-ol?

  • Methodological Answer : Stereoselective synthesis can be achieved via iodine electrophilic addition to alkene precursors using iodine monochloride (ICl) or iodine with silver trifluoroacetate. Protecting the hydroxyl group (e.g., using tert-butyldimethylsilyl ether) before iodination minimizes side reactions. Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation followed by iodination) may enhance enantiomeric excess. Post-synthesis purification via chiral HPLC or recrystallization ensures stereochemical purity .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR with 2D techniques (COSY, NOESY) can confirm vicinal iodine positions and spatial proximity of protons.
  • X-ray Crystallography : Provides definitive stereochemical assignment of the diiodo centers.
  • Polarimetry : Validates optical activity linked to the (R,R) configuration.
  • Mass Spectrometry (HRMS) : Confirms molecular formula and iodine isotopic patterns .

Q. What safety protocols are essential when handling iodinated long-chain alcohols in the laboratory?

  • Methodological Answer :

  • Use fume hoods to prevent inhalation of volatile iodine byproducts.
  • Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure.
  • Store the compound in amber glass under inert gas to prevent light/oxygen degradation.
  • Dispose of waste via halogen-specific protocols (e.g., neutralization with sodium thiosulfate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of diiodinated alkanols across studies?

  • Methodological Answer :

  • Systematic Replication : Reproduce experiments under standardized conditions (e.g., solvent purity, heating rates).
  • Impurity Analysis : Use HPLC or GC-MS to identify trace contaminants affecting properties.
  • Computational Modeling : Predict solubility parameters via COSMO-RS or Hansen solubility parameters to compare with empirical data .

Q. What experimental designs are optimal for studying the environmental fate of (9R,10R)-9,10-diiodooctadecan-1-ol in aquatic ecosystems?

  • Methodological Answer :

  • OECD 301/302 Tests : Assess biodegradability under aerobic/anaerobic conditions.
  • Partitioning Studies : Measure log KowK_{ow} (octanol-water) to predict bioaccumulation potential.
  • Photodegradation Assays : Use UV-Vis spectroscopy to track iodine release under simulated sunlight.
  • Ecotoxicology : Evaluate acute/chronic toxicity using Daphnia magna or algal growth inhibition tests .

Q. How can computational chemistry enhance the prediction of regioselective reactivity in (9R,10R)-9,10-diiodooctadecan-1-ol?

  • Methodological Answer :

  • DFT Calculations : Model transition states for iodine substitution reactions to predict regioselectivity (e.g., SN2 vs. radical pathways).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • Docking Studies : Explore interactions with enzymatic targets (e.g., deiodinases) for biomedical applications .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are suitable for analyzing discrepancies in bioactivity data of iodinated compounds across in vitro/in vivo models?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • QSAR Modeling : Correlate structural descriptors (e.g., iodine electronegativity, chain length) with biological endpoints.
  • Bayesian Inference : Quantify uncertainty in toxicity thresholds .

Q. How should researchers design experiments to evaluate the stereochemical impact of (9R,10R)-9,10-diiodooctadecan-1-ol on membrane interactions?

  • Methodological Answer :

  • Langmuir Trough Assays : Measure monolayer packing efficiency and phase behavior.
  • Fluorescence Anisotropy : Assess membrane fluidity changes using DPH probes.
  • MD Simulations : Compare (R,R) vs. (S,S) configurations in lipid bilayer models .

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